N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at the 7-position and a carboxamide linkage to a 3-cyano-4,5-dimethylthiophen-2-yl moiety. This structure combines aromatic and electron-withdrawing groups (cyano, carboxamide) that are often associated with bioactivity in agrochemical and pharmaceutical contexts.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-4-22-14-7-5-6-12-8-15(23-16(12)14)17(21)20-18-13(9-19)10(2)11(3)24-18/h5-8H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKAISYXYAVWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Benzofuran Moiety: The benzofuran ring is typically formed through cyclization reactions involving phenolic compounds and aldehydes.
Coupling Reactions: The thiophene and benzofuran moieties are coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or benzofuran derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Insecticidal Activity (Compounds 2 and 3 vs. Target)
- Compound 2: Exhibited superior insecticidal activity against cowpea aphids (LC₅₀ = 0.012 µg/mL) compared to acetamiprid (LC₅₀ = 0.025 µg/mL) . The open-chain structure with a cyano group and thioacetamide linkage likely enhances binding to insect nicotinic acetylcholine receptors (nAChRs).
- Compound 3: Less active (LC₅₀ = 0.018 µg/mL) due to cyclization and loss of the cyano group, emphasizing the importance of electron-withdrawing substituents .
- The 7-ethoxy group on benzofuran may improve lipophilicity and membrane penetration compared to styryl groups in Compound 2.
Anti-Inflammatory Potential (Compound 3 from vs. Target)
- Pyrazolone-Thiadiazole Hybrid (Compound 3): Demonstrated in silico 5-LOX inhibition (docking score: −9.2 kcal/mol) due to interactions with the enzyme’s hydrophobic pocket via the cyano-tetrahydrobenzothiophene moiety .
- Target Compound: The benzofuran-thiophene scaffold with a cyano group could similarly target 5-LOX, though substituents like the 7-ethoxy group may alter binding specificity.
Physicochemical and Pharmacokinetic Considerations
- The target’s 7-ethoxy group offers moderate lipophilicity without excessive bulk.
- Metabolic Stability : The dimethyl substituents on the thiophene ring in the target compound may enhance metabolic stability compared to the distyryl groups in Compound 2.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a benzofuran moiety, and an ethoxy group. Its molecular formula is , and it has a molecular weight of approximately 342.41 g/mol. The presence of the thiophene ring and functional groups suggests diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyano Group : The cyano group can be introduced via nucleophilic substitution or other synthetic methods.
- Final Coupling : The final product is formed by coupling the modified thiophene with the benzofuran derivative.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have utilized the MTT assay to evaluate cytotoxic effects against various cancer cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Human lung adenocarcinoma | 10.5 |
| MCF-7 | Human breast adenocarcinoma | 8.3 |
| HT-29 | Human colorectal adenocarcinoma | 12.0 |
These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell division.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Antioxidant Activity : Reducing oxidative stress, which is often elevated in cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical and clinical settings:
- Study on Thiophene Derivatives : A series of thiophene-based compounds were evaluated for their anticancer properties, revealing that modifications to the thiophene ring significantly enhance cytotoxicity against specific cancer types .
- Combination Therapy Approaches : Research has explored the use of this compound in combination with established chemotherapeutic agents, showing synergistic effects that improve overall treatment efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Changing the ethoxy group to other alkoxy or halogen substituents can enhance potency.
- Alteration of the Cyano Group : Modifying the cyano group to other electron-withdrawing groups may affect its interaction with biological targets.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide?
The synthesis typically involves:
- Nucleophilic substitution to introduce the cyano group onto the thiophene ring.
- Coupling reactions (e.g., amide bond formation) between the benzofuran-carboxamide and thiophene-cyano intermediates.
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with triethylamine as a catalyst to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
How can researchers analytically characterize this compound?
Key techniques include:
| Method | Parameters Analyzed | Application Example |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | Assigning proton/carbon environments |
| HPLC-MS | Purity assessment (≥98%) | Quantifying impurities |
| DSC/TGA | Thermal stability (decomposition >200°C) | Phase transition analysis |
| X-ray crystallography | 3D molecular conformation | Resolving stereochemical ambiguities |
Data from these methods validate structural integrity and physicochemical properties .
Advanced Research Questions
What methodologies are used to study the compound’s interaction with biological targets?
- Molecular docking : Predict binding affinities to enzymes/receptors (e.g., kinases, COX-2) using software like AutoDock Vina .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity) .
- X-ray crystallography : Resolve co-crystal structures to visualize binding modes (e.g., hydrogen bonding with active-site residues) .
How can contradictions in reported bioactivity data be resolved?
- Comparative structural analysis : Compare with analogs (e.g., replacing the ethoxy group with methoxy or sulfonyl groups) to assess substituent effects on activity .
- In silico ADMET modeling : Predict pharmacokinetic differences (e.g., metabolic stability) using tools like SwissADME .
- Dose-response validation : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
What strategies optimize the compound’s stability under physiological conditions?
- pH stability studies : Test degradation rates in buffers (pH 1–10) to identify optimal storage conditions.
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
- Lyophilization : Improve shelf life by converting to a stable amorphous solid .
How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., using CoMFA/CoMSIA) .
- Conformational sampling : Simulate flexible docking to identify derivatives with improved target fit .
- Pharmacophore mapping : Highlight critical interaction points (e.g., hydrogen bond acceptors in the benzofuran ring) .
Data Contradiction Analysis Example
If conflicting reports arise on anticancer activity:
Validate assay conditions : Check cell line specificity (e.g., HeLa vs. MCF-7) and incubation time .
Assess metabolite interference : Use LC-MS to detect degradation products in cell media .
Cross-reference structural analogs : Compare with N-(3-cyano-4,5-diphenyl-2-furyl) derivatives to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
